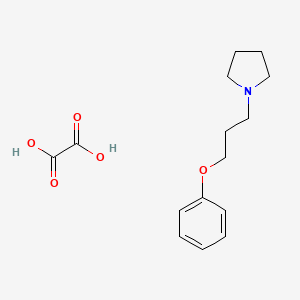
1-(3-phenoxypropyl)pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenoxypropyl)pyrrolidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(3-phenoxypropyl)pyrrolidine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These mechanisms are thought to contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-phenoxypropyl)pyrrolidine oxalate has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including pain perception and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-phenoxypropyl)pyrrolidine oxalate in lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects at lower concentrations, reducing the risk of toxicity. However, one limitation is the lack of data on the compound's pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-phenoxypropyl)pyrrolidine oxalate. One area of focus is determining its efficacy in clinical settings, particularly as a treatment for depression, anxiety, neuropathic pain, and addiction. Another area of focus is understanding the compound's mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, research is needed to determine the optimal dosage and administration route for the compound.
Métodos De Síntesis
1-(3-phenoxypropyl)pyrrolidine oxalate has been synthesized through various methods, including the reaction of 1-(3-chloropropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. Another method involves the reaction of 1-(3-bromopropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
1-(3-phenoxypropyl)pyrrolidine oxalate has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been studied for its potential as a treatment for neuropathic pain and addiction. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Propiedades
IUPAC Name |
oxalic acid;1-(3-phenoxypropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-2-7-13(8-3-1)15-12-6-11-14-9-4-5-10-14;3-1(4)2(5)6/h1-3,7-8H,4-6,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDGSHNLSKTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxypropyl)pyrrolidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4889702.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889704.png)
![N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4889711.png)

![N-[1-(3,4-dichlorophenyl)ethyl]benzamide](/img/structure/B4889723.png)
![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![9-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4889735.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4889740.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
